Hexyl isocyanate

Beschreibung

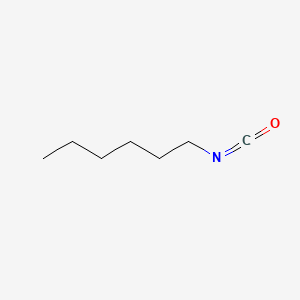

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-isocyanatohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-3-4-5-6-8-7-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJPRQPHZGHVQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26746-07-6 | |

| Record name | Hexane, 1-isocyanato-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26746-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8062492 | |

| Record name | Hexane, 1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2525-62-4 | |

| Record name | Hexyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2525-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002525624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hexyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9T9YK3VJU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of Hexyl isocyanate?

An In-depth Technical Guide to the Physical and Chemical Properties of Hexyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 2525-62-4), also known as 1-isocyanatohexane, is a valuable organic compound characterized by a linear six-carbon alkyl chain attached to a highly reactive isocyanate functional group (-N=C=O). This structure imparts a dual nature to the molecule, with a non-polar hexyl chain and a very electrophilic functional group. Its reactivity makes it a crucial intermediate and monomer in the synthesis of a wide range of materials and molecules, including polyurethanes, polyureas, specialty polymers, and as a building block in the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key reaction pathways.

Physical Properties of this compound

This compound is a colorless to light yellow liquid at room temperature with a characteristic pungent odor. The following tables summarize its key physical properties based on available literature data.

Table 1: Identification and Structural Properties

| Property | Value | Citations |

| CAS Number | 2525-62-4 | |

| Molecular Formula | C₇H₁₃NO | |

| Molecular Weight | 127.18 - 127.19 g/mol | |

| IUPAC Name | 1-isocyanatohexane | |

| Canonical SMILES | CCCCCCN=C=O | |

| InChI Key | ANJPRQPHZGHVQB-UHFFFAOYSA-N |

Table 2: Thermodynamic and Physical State Properties

| Property | Value | Conditions | Citations |

| Appearance | Colorless to light yellow clear liquid | Room Temperature | |

| Boiling Point | 162-164 °C | Standard Atmospheric Pressure | |

| 44 °C | 1013 hPa | ||

| 80 °C | 8.7 kPa | ||

| Melting Point | Not widely reported; liquid below room temp. | - | |

| Density | 0.873 g/mL | 25 °C | |

| Specific Gravity | 0.88 | 20 °C / 20 °C | |

| Flash Point | 59 - 60 °C (138.2 - 140 °F) | Closed Cup | |

| Vapor Pressure | 5.95 mmHg | 25 °C | |

| Refractive Index | 1.421 | n20/D | |

| Thermal Stability | Decomposes around 120-150 °C | - |

Table 3: Solubility Profile

| Solvent | Solubility | Citations |

| Water | Decomposes/Reacts | |

| Organic Solvents | Soluble in most common organic solvents (e.g., ethers, esters, ketones, toluene, hexane, dichloromethane) |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electrophilic carbon atom in the isocyanate (-N=C=O) group. This group readily reacts with nucleophiles, particularly compounds containing active hydrogen atoms.

Reaction with Nucleophiles

-

Alcohols: Reacts with alcohols to form carbamates (urethanes). This is the foundational reaction for producing polyurethane polymers.

-

Amines: Reacts with primary and secondary amines to yield urea derivatives.

-

Water (Hydrolysis): In the presence of water, it undergoes hydrolysis. The initial product is an unstable carbamic acid, which rapidly decomposes to form hexylamine and carbon dioxide gas. This moisture sensitivity requires that the compound be stored under dry, inert conditions.

Polymerization

This compound serves as a monomer for the synthesis of poly(this compound) (PHIC), a rigid-rod, helical polymer. This polymerization can be initiated through different mechanisms:

-

Anionic Polymerization: Can be initiated using alkali metal naphthalenides or sodium benzanilide in solvents like tetrahydrofuran (THF).

-

Coordination Polymerization: Chiral half-titanocene complexes can be used as initiators to synthesize well-defined statistical or block copolymers.

Hazards and Incompatibilities

-

Flammability: this compound is a flammable liquid with a flash point of 59-60°C. Its vapors can form explosive mixtures with air.

-

Reactivity: It is incompatible with strong oxidizing agents, alcohols, amines, and moisture. Contact with water can be violent and may rupture closed containers due to the evolution of CO₂ gas.

-

Thermal Decomposition: When heated to decomposition, it can produce toxic fumes including carbon monoxide, carbon dioxide, oxides of nitrogen, and cyanide.

Experimental Protocols

Detailed experimental procedures are crucial for the safe and effective use of this compound. Below are methodologies cited for its synthesis and polymerization.

Synthesis of this compound from Hexylamine

A common laboratory-scale synthesis involves the reaction of hexylamine with triphosgene (a safer, solid substitute for phosgene gas).

Methodology:

-

A solution of triphosgene (bis(trichloromethyl) carbonate) in an inert solvent like toluene is prepared.

-

Hexylamine is added dropwise to the triphosgene solution at room temperature.

-

Following the addition, the reaction mixture is refluxed for several hours (e.g., 6 hours) to ensure the reaction goes to completion.

-

The solvent (toluene) is removed by evaporation or distillation.

-

The resulting crude this compound can be purified by reduced pressure distillation to yield the final product.

Anionic Polymerization of this compound

Controlled anionic polymerization can be used to synthesize poly(this compound) (PH

Reactivity of the isocyanate functional group in hexyl isocyanate.

An In-depth Technical Guide to the Reactivity of the Isocyanate Functional Group in Hexyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₆H₁₃NCO) is an aliphatic isocyanate that serves as a versatile building block in organic synthesis and polymer chemistry. Its reactivity is dominated by the highly electrophilic carbon atom of the isocyanate (-N=C=O) functional group, making it susceptible to attack by a wide range of nucleophiles. This reactivity is harnessed for the synthesis of various derivatives, including carbamates (urethanes) and ureas, and for the production of polymers such as poly(n-hexyl isocyanate). This technical guide provides a comprehensive overview of the core reactivity of this compound, detailing its reactions with nucleophiles, cyclization, and polymerization. It includes quantitative data, detailed experimental protocols, and visualizations of key reaction pathways to support researchers in leveraging its chemical properties for applications in materials science and drug development.

Core Reactivity of the Isocyanate Functional Group

The isocyanate group (-N=C=O) is a heterocumulene system characterized by a central carbon atom double-bonded to both a nitrogen and an oxygen atom. This arrangement creates a highly electrophilic carbon center due to the high electronegativity of the adjacent oxygen and nitrogen atoms, which pull electron density away from the carbon. This electron deficiency makes the isocyanate carbon an excellent target for nucleophilic attack. The general mechanism involves the addition of a nucleophile to the C=N or C=O bond, followed by proton transfer.

An In-depth Technical Guide to the Solubility of Hexyl Isocyanate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of hexyl isocyanate in common organic solvents. Due to the reactive nature of isocyanates, this information is critical for professionals in chemical synthesis, polymer science, and pharmaceutical development for designing reaction media, purification processes, and formulation strategies.

Core Concepts of Solubility

This compound (CH₃(CH₂)₅NCO) is a linear aliphatic isocyanate. Its solubility is governed by the "like dissolves like" principle, where the long, nonpolar hexyl chain dominates its interaction with solvents. This structure results in favorable solubility in nonpolar and moderately polar organic solvents. The highly electrophilic isocyanate group (-N=C=O) is prone to reaction with protic solvents, such as water and alcohols, which complicates simple solubility assessments in these media.

Qualitative Solubility Data

| Solvent Class | Specific Solvent | Solubility/Miscibility | Reference |

| Aromatic Hydrocarbons | Toluene | Miscible | [1] |

| Aliphatic Hydrocarbons | Hexane | Miscible | [1] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Good Solubility | [1] |

| Esters | Ethyl Acetate | Good Solubility | [1] |

| Ketones | Acetone | Good Solubility | [1] |

| Halogenated Hydrocarbons | Dichloromethane | Miscible | [1] |

| Protic Solvents | Water | Limited Solubility (Reacts) | [1] |

Note: this compound reacts with water, undergoing hydrolysis to form hexylamine and carbon dioxide. Therefore, it is considered to have limited solubility and is reactive in aqueous media.[1]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is necessary. The following method is based on the widely accepted isothermal shake-flask method, adapted for a liquid solute.

Objective: To determine the concentration (e.g., in g/100 mL or mol/L) of this compound in a saturated solution of a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas-tight syringes

-

Centrifuge (optional)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), High-Performance Liquid Chromatography (HPLC) with a derivatizing agent, or titration).

Procedure:

-

Preparation of the Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, gas-tight flask. The presence of a distinct second phase (undissolved this compound) should be visible. b. Place the sealed flask in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined empirically.

-

Separation of the Saturated Solution: a. After the equilibration period, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for several hours to allow the undissolved this compound to settle. b. Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a gas-tight syringe. It is critical to avoid disturbing the undissolved layer. c. For some solvent systems, centrifugation within the temperature-controlled environment may be necessary to achieve complete separation of the excess solute.

-

Quantification of this compound: a. Dilute the withdrawn aliquot of the saturated solution to a known volume with the same solvent in a volumetric flask. b. Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of this compound.

- GC-NPD: A suitable method for direct quantification.

- HPLC: Requires derivatization of the isocyanate group for detection by UV or fluorescence detectors.

- Titration: The isocyanate can be reacted with an excess of a standard solution of a primary or secondary amine (e.g., dibutylamine) in a non-reactive solvent, followed by back-titration of the unreacted amine with a standard acid solution.

-

Calculation of Solubility: a. From the concentration of the diluted sample, calculate the original concentration in the saturated solution. b. Express the solubility in the desired units (e.g., g/100 mL, mol/L).

Safety Precautions: this compound is a hazardous substance. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for Quantitative Solubility Determination.

This guide provides a foundational understanding of this compound's solubility. For mission-critical applications, it is strongly recommended that researchers perform their own quantitative solubility determinations using the protocol outlined above.

References

Navigating the Risks: A Technical Guide to the Safe Handling of Hexyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Hexyl isocyanate is a reactive chemical intermediate increasingly utilized in pharmaceutical and materials science research. Its utility, however, is matched by significant health and safety concerns that necessitate a thorough understanding and implementation of stringent safety protocols. This in-depth technical guide provides a comprehensive overview of the health and safety considerations for handling this compound, with a focus on quantitative data, experimental methodologies, and a clear visualization of potential toxicological pathways.

Physicochemical and Hazard Profile

A clear understanding of the fundamental properties of this compound is the first step in a robust safety assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO | [1] |

| Molecular Weight | 127.18 g/mol | [1] |

| CAS Number | 2525-62-4 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Pungent | [2] |

| Boiling Point | 162-164 °C | [2] |

| Flash Point | 59 °C (138.2 °F) | [2] |

| Density | 0.873 g/mL at 25 °C | [2] |

| Solubility | Reacts with water. Soluble in many organic solvents. | [2] |

This compound is classified as a hazardous substance with multiple risk factors. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and standardized summary of these hazards.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Pictogram |

| Flammable liquids | H226: Flammable liquid and vapor | 🔥 |

| Acute toxicity, Oral | H302: Harmful if swallowed | ❗ |

| Acute toxicity, Dermal | H312: Harmful in contact with skin | ❗ |

| Acute toxicity, Inhalation | H332: Harmful if inhaled | ❗ |

| Skin corrosion/irritation | H315: Causes skin irritation | ❗ |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | ❗ |

| Respiratory sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | ☣️ |

| Skin sensitization | H317: May cause an allergic skin reaction | ❗ |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | ❗ |

Source:[1]

Toxicological Data

Table 3: Acute Toxicity Data for Surrogate Isocyanates

| Substance | Test | Route | Species | Value |

| Cyclothis compound | LD50 | Oral | Rat | 560 mg/kg |

| Cyclothis compound | LD50 | Dermal | Rabbit | >2000 mg/kg |

| Cyclothis compound | LC50 | Inhalation | Rat | 0.022 mg/L (4 h) |

| Hexamethylene diisocyanate (HDI) | LD50 | Oral | Rat | 738 mg/kg |

| Hexamethylene diisocyanate (HDI) | LC50 | Inhalation | Rat | 40 ppm (1 h) |

Note: This data is for surrogate compounds and should be used as an estimation of the potential toxicity of this compound. The absence of specific data for this compound underscores the need for stringent safety precautions.

Occupational Exposure Limits

Currently, there are no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs), American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Values (TLVs), or National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limits (RELs) established specifically for this compound. However, exposure limits for other common isocyanates are well-established and should be considered as guidance for maintaining a safe working environment.

Table 4: Occupational Exposure Limits for Common Isocyanates

| Substance | Agency | Limit |

| Toluene diisocyanate (TDI) | OSHA | Ceiling: 0.02 ppm |

| Toluene diisocyanate (TDI) | NIOSH | TWA: 0.005 ppm; STEL: 0.02 ppm |

| Toluene diisocyanate (TDI) | ACGIH | TWA: 0.001 ppm; STEL: 0.005 ppm |

| Methylene bisphenyl isocyanate (MDI) | OSHA | Ceiling: 0.02 ppm |

| Methylene bisphenyl isocyanate (MDI) | NIOSH | TWA: 0.005 ppm; Ceiling: 0.02 ppm |

| Methylene bisphenyl isocyanate (MDI) | ACGIH | TWA: 0.005 ppm |

Source:[6]

Given the sensitizing nature of isocyanates, it is critical to maintain exposures as low as reasonably achievable.

Health Hazards and Mechanistic Pathways

Exposure to this compound can lead to a range of adverse health effects, from acute irritation to long-term sensitization. The primary routes of exposure are inhalation, skin contact, and eye contact.

Inhalation: Inhaling this compound vapors or aerosols can cause immediate irritation to the nose, throat, and lungs, leading to symptoms such as coughing, shortness of breath, and wheezing.[6] A significant danger of isocyanate exposure is respiratory sensitization, which can lead to occupational asthma. Once an individual is sensitized, even exposure to very low concentrations can trigger a severe asthmatic reaction.[7][8]

Skin Contact: Direct contact with liquid this compound can cause skin irritation, redness, and blistering. More critically, skin contact is a known route for sensitization, which can lead to both allergic contact dermatitis and may contribute to the development of respiratory sensitization.[9][10][11]

Eye Contact: Vapors and direct contact can cause severe eye irritation, pain, and potential damage to the cornea.

The toxicological effects of isocyanates are primarily driven by their high reactivity with biological macromolecules. The following diagram illustrates a simplified signaling pathway for isocyanate-induced sensitization.

Caption: Simplified signaling pathway for isocyanate-induced sensitization.

Experimental Protocols for Safety Assessment

To ensure the safe use of this compound and similar compounds, a battery of toxicological tests is typically performed. The following outlines the general methodologies for key experiments based on OECD guidelines.

Skin Sensitization: Local Lymph Node Assay (LLNA) - OECD 429

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.[7]

Methodology:

-

Animal Model: Typically, CBA/J or CBA/Ca mice are used.

-

Dose Selection: A preliminary screening is conducted to determine the highest applicable concentration that does not cause significant local irritation or systemic toxicity. A range of concentrations is then selected for the main study.

-

Application: The test substance, in a suitable vehicle (e.g., acetone/olive oil), is applied to the dorsal surface of each ear of the mice for three consecutive days.

-

Proliferation Measurement: On day 5, a radiolabeled thymidine or an alternative labeling substance is injected intravenously.

-

Sample Collection and Processing: After a set time, the draining auricular lymph nodes are excised and weighed. A single-cell suspension of lymph node cells is prepared.

-

Data Analysis: The incorporation of the radiolabel is measured, and a stimulation index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group. An SI of 3 or greater is generally considered a positive result, indicating sensitization potential.

Caption: Experimental workflow for the Local Lymph Node Assay (LLNA).

Acute Inhalation Toxicity - OECD 403

This guideline is used to assess the health hazards of a substance upon short-term inhalation exposure.[1][3][12]

Methodology:

-

Animal Model: Young adult rats are the preferred species.

-

Exposure System: A dynamic inhalation exposure chamber is used to maintain a constant and uniform concentration of the test substance in the air.

-

Concentration Setting: A limit test at a high concentration or a series of at least three concentrations are used to determine the LC50 (lethal concentration for 50% of the animals).

-

Exposure: Animals are exposed for a standard duration, typically 4 hours.

-

Observation Period: Following exposure, the animals are observed for at least 14 days. Observations include mortality, clinical signs of toxicity, and body weight changes.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

-

Data Analysis: The LC50 value and its confidence intervals are calculated using appropriate statistical methods.

Caption: Workflow for an acute inhalation toxicity study (OECD 403).

Safe Handling and Emergency Procedures

Strict adherence to safety protocols is paramount when working with this compound.

Engineering Controls:

-

Work with this compound should always be conducted in a well-ventilated chemical fume hood.

-

Use of a closed system for transfers is recommended to minimize vapor release.

Personal Protective Equipment (PPE):

-

Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is essential. For higher concentrations or in case of spills, a supplied-air respirator may be necessary.

-

Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile rubber, should be worn.

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Skin and Body Protection: A lab coat, closed-toe shoes, and additional protective clothing as needed to prevent skin contact.

Storage:

-

Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Protect from moisture, as it reacts with water to release carbon dioxide, which can pressurize containers.

-

Store separately from incompatible materials such as acids, bases, alcohols, and oxidizing agents.

Spill and Emergency Procedures:

-

Small Spills: Absorb with an inert, non-combustible material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Large Spills: Evacuate the area immediately. Use a self-contained breathing apparatus and full protective clothing. Dike the spill to prevent spreading and contact with water.

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Do not use water, as it will react with the isocyanate.

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By understanding the hazards, implementing robust control measures, and being prepared for emergencies, researchers can safely handle this compound and harness its potential in their scientific endeavors. This guide serves as a foundational resource, and it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and relevant institutional safety protocols before commencing any work.

References

- 1. This compound | C7H13NO | CID 75659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. lgcstandards.com [lgcstandards.com]

- 4. Hexamethylene diisocyanate | C8H12N2O2 | CID 13192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 7. Update on the Pathogenic Mechanisms of Isocyanate-induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Skin Exposure to Isocyanates: Reasons for Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dermnetnz.org [dermnetnz.org]

- 11. Nonoccupational and occupational exposure to isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclothis compound | C7H11NO | CID 18502 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) for Hexyl isocyanate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for hexyl isocyanate (CAS No: 2525-62-4), a valuable reagent in organic synthesis and polymer chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

The proton NMR spectrum of this compound provides distinct signals corresponding to the protons of the hexyl chain.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.29 | Triplet | -CH₂-NCO (Methylene protons adjacent to the isocyanate group) |

| 1.61 | Multiplet | -CH₂-CH₂-NCO (Methylene protons beta to the isocyanate group) |

| 1.35 | Multiplet | -CH₂-CH₂-CH₂- and -CH₂-CH₂-CH₂- (Internal methylene protons) |

| 0.90 | Triplet | -CH₃ (Terminal methyl protons) |

Solvent: CDCl₃

¹³C NMR Data

The ¹³C NMR spectrum confirms the carbon framework of this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~122.5 | -N=C=O (Isocyanate carbon) |

| ~43.2 | -CH₂-NCO (Methylene carbon adjacent to the isocyanate group) |

| ~31.2 | -CH₂-CH₂-NCO |

| ~29.8 | -CH₂-CH₂-CH₂-NCO |

| ~26.2 | -CH₂-CH₃ |

| ~22.4 | -CH₂-CH₂-CH₃ |

| ~13.9 | -CH₃ (Terminal methyl carbon) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the isocyanate functional group, which has a strong and characteristic absorption band.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2275 | Strong | Asymmetric stretching vibration of the -N=C=O group |

| 2960-2850 | Medium | C-H stretching vibrations of the hexyl chain |

| 1465 | Medium | CH₂ bending vibration |

| 1378 | Medium | CH₃ bending vibration |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification.

| m/z | Relative Intensity | Assignment |

| 127 | Moderate | [M]⁺ (Molecular ion) |

| 99 | High | [M - C₂H₄]⁺ |

| 85 | Moderate | [M - C₃H₆]⁺ |

| 70 | High | [M - C₄H₉]⁺ |

| 56 | High | [M - C₅H₁₁]⁺ (Base Peak) |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.

NMR Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL) in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a greater number of scans (e.g., 1024) is generally required to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy

The IR spectrum of neat this compound liquid is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the sample is placed directly onto the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via direct injection or through a gas chromatograph (GC-MS). For EI, an electron energy of 70 eV is commonly used. The mass analyzer (e.g., a quadrupole or time-of-flight) is scanned over a mass range of approximately m/z 30-200 to detect the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Potential Research Applications of Hexyl Isocyanate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential research applications of hexyl isocyanate derivatives. Due to its reactive isocyanate group and the physicochemical properties imparted by the hexyl chain, this class of compounds offers significant opportunities in drug discovery, polymer chemistry, and the development of novel biosensors. This document outlines key synthetic methodologies, presents quantitative data for representative applications, and provides detailed experimental protocols and conceptual frameworks for future research.

Synthesis of this compound and its Derivatives

This compound is a key building block for a variety of derivatives, most notably ureas and polymers. The synthesis of this compound itself is commonly achieved through the reaction of hexylamine with phosgene or a phosgene equivalent like triphosgene.[1]

A general and efficient method for the subsequent synthesis of N,N'-disubstituted ureas involves the reaction of an isocyanate with a primary or secondary amine. This reaction is typically high-yielding and can be performed under mild conditions.

Experimental Protocol: Synthesis of a Representative N-Hexyl-N'-Aryl Urea

This protocol describes the synthesis of a representative N-hexyl-N'-(4-chloro-3-(trifluoromethyl)phenyl)urea, a scaffold of interest in kinase inhibitor development.

Materials:

-

This compound

-

4-chloro-3-(trifluoromethyl)aniline

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a stirred solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask, add triethylamine (1.2 mmol).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add this compound (1.1 mmol) dropwise to the solution over a period of 15 minutes using a dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-hexyl-N'-(4-chloro-3-(trifluoromethyl)phenyl)urea.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery: Kinase Inhibitors

The N,N'-disubstituted urea moiety is a well-established pharmacophore in the design of kinase inhibitors. The urea group can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The hexyl group can be tailored to occupy hydrophobic pockets within the enzyme active site, potentially enhancing potency and selectivity. Derivatives of this compound are of particular interest as inhibitors of receptor tyrosine kinases (RTKs) involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Quantitative Data: Structure-Activity Relationship (SAR) of N-Hexyl-N'-Aryl Urea Analogs as VEGFR-2 Inhibitors

The following table summarizes hypothetical IC₅₀ values for a series of N-hexyl-N'-aryl urea derivatives against VEGFR-2, illustrating potential structure-activity relationships.

| Compound ID | Aryl Group | VEGFR-2 IC₅₀ (nM) |

| 1 | Phenyl | 550 |

| 2 | 4-Chlorophenyl | 150 |

| 3 | 3-Trifluoromethylphenyl | 85 |

| 4 | 4-Chloro-3-(trifluoromethyl)phenyl | 25 |

| 5 | 4-Methoxyphenyl | 800 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a method for determining the in vitro inhibitory activity of this compound derivatives against VEGFR-2.[1][2][3]

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 as substrate

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 96-well plate, add 5 µL of the diluted test compound solution or DMSO (as a control).

-

Prepare a master mix containing the kinase assay buffer, ATP (at a concentration near the Km for VEGFR-2), and the poly(Glu, Tyr) substrate.

-

Add 20 µL of the master mix to each well.

-

Initiate the kinase reaction by adding 25 µL of diluted VEGFR-2 enzyme to each well.

-

Incubate the plate at 30 °C for 60 minutes.

-

Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

This compound-based urea derivatives can inhibit the VEGFR-2 signaling pathway, which is crucial for angiogenesis. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel kinase inhibitors from this compound derivatives follows a structured workflow, from initial synthesis to comprehensive biological testing.

References

Green Pathways to Hexyl Isocyanate: A Technical Guide to Sustainable Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of isocyanates, crucial intermediates in the pharmaceutical and polymer industries, has traditionally been dominated by the use of highly toxic and corrosive phosgene. In the pursuit of safer and more environmentally benign chemical manufacturing, green chemistry principles have driven the development of several phosgene-free alternatives for the production of hexyl isocyanate. This technical guide provides an in-depth overview of these sustainable approaches, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in adopting these greener methodologies.

Executive Summary

This document outlines four primary green chemistry approaches for the synthesis of this compound, moving away from the hazardous conventional phosgene-based routes. These methods include:

-

The Dimethyl Carbonate (DMC) Method: A two-step process involving the formation of a carbamate intermediate from hexylamine and dimethyl carbonate, followed by thermal decomposition. This route is notable for its use of a green reagent (DMC) and effective catalysis.

-

The Urea Method: This approach utilizes urea as a non-toxic carbonyl source to produce a carbamate intermediate from hexylamine, which is subsequently thermally decomposed. It is often cited as a "zero-emission" process.

-

The Triphosgene Method: While still a phosgene derivative, the solid nature of triphosgene offers significant handling advantages over gaseous phosgene, making it a safer alternative for laboratory-scale synthesis.

-

Continuous Flow Synthesis via Curtius Rearrangement: A modern approach that leverages the safety and efficiency of flow chemistry to perform a classic rearrangement reaction, offering precise control and minimizing the accumulation of hazardous intermediates.

This guide will delve into the specifics of each method, providing the necessary details for their practical implementation.

Comparative Analysis of Green Synthesis Routes

The following table summarizes the key quantitative data for the different green synthesis approaches to provide a clear comparison of their respective efficiencies and reaction conditions.

| Synthesis Method | Key Reactants | Catalyst | Temperature (°C) | Pressure/Atmosphere | Reaction Time | Yield (%) |

| Dimethyl Carbonate | Hexylamine, Dimethyl Carbonate | Supported Zinc Acetate | Carbamation: ~170, Decomposition: 250-600 | Atmospheric / Vacuum | Carbamation: 3-5 h, Decomposition: Variable | High (e.g., ~89% for decomposition step of a related dicarbamate)[1] |

| Urea Method | Hexylamine, Urea | (Not specified in literature) | Thermal Decomposition | Atmospheric | (Not specified in literature) | (Not specified in literature) |

| Triphosgene Method | Hexylamine, Triphosgene | None (base used as HCl scavenger) | Reflux in Toluene (~111°C) | Atmospheric | 6 hours | Good to Excellent[2] |

| Continuous Flow | Heptanoyl Azide (from Heptanoic Acid) | None | ~120 | (Not specified in literature) | 20-50 minutes (residence time) | High (typically >75%)[3][4] |

Detailed Experimental Protocols

Dimethyl Carbonate (DMC) Method

This two-step method provides an environmentally benign route to this compound.[2] The first step is the synthesis of methyl hexylcarbamate, followed by its thermal decomposition.

Step 1: Synthesis of Methyl Hexylcarbamate

-

Reactants: Hexylamine, Dimethyl Carbonate (DMC)

-

Catalyst: Zinc acetate supported on activated carbon or alpha-aluminum oxide.[2]

-

Procedure:

-

In a high-pressure reactor, combine hexylamine and a molar excess of dimethyl carbonate.

-

Add the supported zinc acetate catalyst (e.g., 1-5 mol% relative to hexylamine).

-

Seal the reactor and heat the mixture to approximately 170°C with stirring.

-

Maintain the reaction for 3-5 hours.

-

After cooling, the catalyst can be filtered off, and the excess DMC can be removed under reduced pressure. The resulting product is methyl hexylcarbamate.

-

Step 2: Thermal Decomposition of Methyl Hexylcarbamate

-

Reactant: Methyl Hexylcarbamate

-

Procedure:

-

The crude methyl hexylcarbamate from the previous step is introduced into a pyrolysis apparatus.

-

The apparatus is heated to a temperature range of 250-600°C under a vacuum or an inert gas flow.[5]

-

The this compound product is continuously distilled from the reaction mixture and collected. The other product, methanol, can also be collected.

-

Urea Method

This method utilizes inexpensive and non-toxic urea as the carbonyl source.[2]

-

Reactants: Hexylamine, Urea

-

Procedure:

-

Hexylamine and urea are heated together in a suitable high-boiling point solvent.

-

This reaction forms a hexyl carbamate intermediate and ammonia as a byproduct.

-

The temperature is then raised to induce thermal decomposition of the carbamate.

-

This compound is distilled from the reaction mixture as it is formed.

-

Note: Specific catalysts and reaction conditions for the synthesis of this compound via the urea method are not well-documented in the readily available literature, representing an area for further research and optimization.

Triphosgene Method

A safer alternative to gaseous phosgene for laboratory-scale synthesis.[2][6]

-

Reactants: Hexylamine, Triphosgene, Triethylamine (or another non-nucleophilic base)

-

Solvent: Toluene

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve hexylamine (1 mmol) and triethylamine (as an HCl scavenger) in dry toluene.

-

In the dropping funnel, prepare a solution of triphosgene (0.5 mmol) in dry toluene.

-

At room temperature, add the triphosgene solution dropwise to the stirred hexylamine solution.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours.[6]

-

Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.

-

The toluene can be removed by distillation, and the resulting this compound can be further purified by vacuum distillation.

-

Continuous Flow Synthesis via Curtius Rearrangement

This modern approach offers enhanced safety and control over the reaction.[3][4][7] The overall transformation converts a carboxylic acid (heptanoic acid) to the corresponding isocyanate (this compound) via an acyl azide intermediate.

-

Reactants: Heptanoic Acid, Diphenylphosphoryl Azide (DPPA), Triethylamine

-

Equipment: A continuous flow reactor system (e.g., a microreactor or tube-in-tube reactor) with precise temperature and flow rate control.

-

Procedure:

-

Prepare two separate solutions. Solution A contains heptanoic acid and triethylamine in a suitable solvent (e.g., acetonitrile). Solution B contains diphenylphosphoryl azide (DPPA) in the same solvent.

-

Using syringe pumps, introduce the two solutions into a T-mixer, where they combine.

-

The mixed stream then enters a heated reactor coil set to approximately 120°C.

-

Set the flow rates to achieve a residence time of 20-50 minutes within the heated zone.[4] During this time, the heptanoic acid is converted to heptanoyl azide, which then undergoes the Curtius rearrangement to form this compound with the extrusion of nitrogen gas.

-

The output stream from the reactor contains the this compound product, which can be collected or directed to a subsequent in-line purification or reaction step.

-

Visualizing the Green Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described green synthesis methods for this compound.

Caption: Workflow for the Dimethyl Carbonate (DMC) method.

References

- 1. Phosgene-free synthesis of hexamethylene-1,6-diisocyanate by the catalytic decomposition of dimethylhexane-1,6-dicarbamate over zinc-incorporated berlinite (ZnAlPO4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 2525-62-4 [smolecule.com]

- 3. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]

- 4. vapourtec.com [vapourtec.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Hexyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of hexyl isocyanate. The information contained herein is intended to inform researchers, scientists, and drug development professionals on the safe handling, storage, and use of this compound, particularly in applications where it may be subjected to elevated temperatures.

Introduction to this compound

This compound (C₇H₁₃NO) is a monofunctional aliphatic isocyanate. Its reactivity, stemming from the –N=C=O group, makes it a valuable reagent in organic synthesis, particularly for the production of urethanes, ureas, and other carbamate derivatives. These derivatives find applications in various fields, including the development of novel polymers and pharmaceuticals. Understanding the thermal limits of this compound is crucial for preventing unintended decomposition, which can lead to the formation of hazardous byproducts and compromise the integrity of chemical processes.

Thermal Stability Profile

The thermal stability of this compound is a critical parameter for its safe handling and application. Decomposition is the process by which the molecule breaks down into smaller, often more volatile and hazardous, compounds.

Decomposition Temperature

The onset of thermal decomposition for this compound is reported to be in the range of 120°C to 150°C [1]. Below this temperature range, the compound is generally considered stable. However, prolonged exposure to temperatures approaching this range may initiate slow decomposition. It is important to note that the exact decomposition temperature can be influenced by factors such as the presence of impurities, catalysts (e.g., acids, bases, and some metals), and the surrounding atmosphere.

Hazardous Decomposition Products

Upon thermal decomposition, this compound can release a variety of toxic and hazardous gases. The primary decomposition products include:

-

Nitrogen oxides (NOx): These are highly reactive gases that can contribute to respiratory problems.

-

Carbon monoxide (CO): A colorless, odorless, and highly toxic gas.

-

Carbon dioxide (CO₂): An asphyxiant at high concentrations.

-

Hydrogen cyanide (HCN): A highly toxic chemical asphyxiant.

The formation of these products underscores the importance of handling this compound in well-ventilated areas and taking appropriate safety precautions, especially when there is a potential for heating.

Quantitative Thermal Analysis Data

Due to the limited availability of specific quantitative thermal analysis data for this compound in publicly accessible literature, the following tables present representative data for a typical short-chain n-alkyl isocyanate. This data is intended to provide a general understanding of the expected thermal behavior.

Table 1: Representative Thermogravimetric Analysis (TGA) Data for a Short-Chain n-Alkyl Isocyanate

| Temperature (°C) | Weight Loss (%) | Decomposition Stage |

| 25 - 120 | < 1% | Initial (minor volatilization) |

| 120 - 150 | 1 - 5% | Onset of Decomposition |

| 150 - 200 | 5 - 50% | Major Decomposition |

| 200 - 250 | 50 - 95% | Final Decomposition |

| > 250 | > 95% | Complete Volatilization/Decomposition |

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for a Short-Chain n-Alkyl Isocyanate

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Decomposition | ~140 | ~175 | -250 (exothermic) |

Note: The negative enthalpy value indicates an exothermic decomposition process.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is carefully weighed into a suitable TGA pan (e.g., aluminum or platinum). Due to its volatility, a hermetically sealed pan with a pinhole lid is recommended to control evaporation.

-

Atmosphere: The experiment is conducted under an inert atmosphere, typically nitrogen, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 300°C at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: The weight of the sample is recorded as a function of temperature. The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant weight loss begins) and the temperatures at which specific percentages of weight loss occur. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine if the process is exothermic or endothermic.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a high-pressure DSC pan (e.g., gold-plated stainless steel) to contain any volatile decomposition products and prevent evaporation.

-

Reference: An empty, hermetically sealed pan of the same type is used as a reference.

-

Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 mL/min).

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 300°C at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The resulting DSC thermogram is analyzed to identify exothermic or endothermic peaks associated with decomposition. The onset temperature, peak temperature, and the enthalpy of the transition (ΔH) are determined from the peak analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) of Decomposition Products

Objective: To identify the volatile organic compounds produced during the thermal decomposition of this compound.

Methodology:

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (Py-GC-MS).

-

Sample Preparation: A small amount of this compound is placed in a pyrolysis tube.

-

Pyrolysis: The sample is rapidly heated to a set temperature above its decomposition point (e.g., 250°C) in an inert atmosphere (helium). The volatile decomposition products are swept directly into the GC injection port.

-

GC Separation: The volatile products are separated on a suitable capillary column (e.g., a non-polar or mid-polar column) using a temperature program that allows for the elution of a wide range of compounds.

-

MS Detection: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass spectrum of each component is recorded.

-

Data Analysis: The individual components are identified by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to known standards.

Visualizations

Experimental Workflow for Thermal Analysis

Logical Relationship of Decomposition Factors

References

Methodological & Application

Application Notes and Protocols for the Polymerization of Hexyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(hexyl isocyanate) (PHIC), a rigid-rod polymer with significant interest in various fields, including materials science and biomedical applications. The protocols focus on living anionic and coordination polymerization techniques, which allow for precise control over the polymer's molecular weight and architecture.

Data Presentation

The following tables summarize the typical experimental conditions and resulting polymer characteristics for the anionic and coordination polymerization of this compound.

Table 1: Anionic Polymerization of this compound

| Initiator System | Solvent | Temperature (°C) | Monomer/Initiator Ratio | Time (min) | Mn ( g/mol ) | PDI (Mw/Mn) | Citation |

| Sodium benzanilide (Na-BA) | THF | -98 | Variable | 70 | 10,000 - 40,000 | ~1.09 | [1] |

| Sodium naphthalenide (Na-Naph) / NaBPh4 | THF | -98 | Variable | 10 | Controlled | Narrow | [2] |

| Sodium diphenylmethane (NaDPM) / NaBPh4 | THF | -98 | Variable | - | Controlled | Narrow | [2] |

Table 2: Coordination Polymerization of this compound

| Catalyst System | Solvent | Temperature (°C) | Monomer/Catalyst Ratio | PDI (Mw/Mn) | Citation |

| CpTiCl2(O-(S)-2-Bu) | Toluene | Room Temp. | Variable | 1.05 - 1.2 | [3][4] |

| TiCl3OCH2CF3 | Toluene | Room Temp. | Variable | 1.05 - 1.2 | [3] |

Experimental Protocols

Protocol 1: Living Anionic Polymerization of this compound using Sodium Benzanilide (Na-BA)

This protocol describes a method for the living anionic polymerization of this compound to synthesize well-defined poly(this compound) with controlled molecular weight and a narrow molecular weight distribution.[1]

Materials:

-

n-Hexyl isocyanate (HIC, 97%)

-

Benzanilide

-

Elemental sodium

-

Tetrahydrofuran (THF), anhydrous

-

Methanol, acidified

-

Calcium hydride (CaH2)

-

Argon gas, high purity

Equipment:

-

Schlenk line apparatus

-

Flame-dried glassware

-

Magnetic stirrer

-

Low-temperature bath (e.g., acetone/liquid nitrogen)

Procedure:

-

Purification of Reagents:

-

Dry n-hexyl isocyanate over CaH2 and distill under vacuum.[2]

-

Dry tetrahydrofuran (THF) over sodium/benzophenone ketyl and distill under argon immediately before use.

-

-

Preparation of Sodium Benzanilide (Na-BA) Initiator:

-

In a flame-dried Schlenk flask under an argon atmosphere, react equimolar amounts of benzanilide and elemental sodium in anhydrous THF at room temperature.[2]

-

Stir the mixture until the sodium is completely consumed, resulting in a solution of the initiator.

-

-

Polymerization:

-

In a separate flame-dried Schlenk flask equipped with a magnetic stirrer, add the desired amount of anhydrous THF.

-

Cool the flask to -98 °C using a low-temperature bath.

-

Inject the purified n-hexyl isocyanate monomer into the cold THF.

-

Initiate the polymerization by adding a calculated amount of the Na-BA initiator solution via syringe. The amount of initiator will determine the target molecular weight.

-

Allow the reaction to proceed for a specific time (e.g., 70 minutes) at -98 °C.

-

-

Termination:

-

Quench the polymerization by adding degassed, acidified methanol to the reaction mixture.

-

-

Polymer Isolation:

-

Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

-

Protocol 2: Coordination Polymerization of this compound using a Half-Titanocene Catalyst

This protocol outlines the synthesis of poly(this compound) via coordination polymerization using a chiral half-titanocene complex, which also allows for the synthesis of well-defined polymers.[4]

Materials:

-

n-Hexyl isocyanate (HIC)

-

3-(Triethoxysilyl)propyl isocyanate (TESPI) (for block copolymers)

-

[CpTiCl2(O-(S)-2-Bu)] (chiral half-titanocene initiator)

-

Toluene, anhydrous

-

Ethanol

-

Acetonitrile

-

Calcium hydride (CaH2)

-

4,4'-Methylene-bis(phenyl isocyanate)

-

Argon gas, high purity

Equipment:

-

Schlenk line apparatus

-

Flame-dried glassware

-

Magnetic stirrer

Procedure:

-

Purification of Reagents:

-

Polymerization:

-

In a flame-dried 50 mL Schlenk flask under an argon atmosphere, dissolve the [CpTiCl2(O-(S)-2-Bu)] initiator in a small amount of anhydrous toluene.[4]

-

Add the purified n-hexyl isocyanate to the initiator solution.

-

For block copolymer synthesis, the first monomer (e.g., TESPI) is polymerized for a specific time (e.g., 1 hour) before the addition of the second monomer (HIC).[4]

-

Allow the polymerization to proceed at room temperature for a set time (e.g., 4 hours).[4]

-

-

Termination and Isolation:

Visualizations

Caption: Anionic polymerization workflow for poly(this compound).

Caption: General mechanism of living anionic polymerization.

References

Application Notes and Protocols for the Synthesis of Poly(hexyl isocyanate)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(hexyl isocyanate) (PHIC), a versatile polymer with a rigid helical structure. Its unique properties make it a material of interest for applications in liquid crystals, chiral separations, and as a scaffold in drug delivery systems. The following sections detail two primary methods for its synthesis: living anionic polymerization and coordination polymerization.

Introduction to Poly(this compound)

Poly(n-hexyl isocyanate) is a synthetic polymer that adopts a rigid, rod-like helical conformation in solution. This rigidity stems from the planar nature of the amide bonds in the polymer backbone, which restricts bond rotation. The helical structure can be controlled to be either right- or left-handed through the use of chiral initiators or additives. This control over helicity, combined with the polymer's biocompatibility, makes PHIC an attractive candidate for various biomedical applications, including the development of novel drug delivery platforms and chiral stationary phases for separation of enantiomers.

Method 1: Living Anionic Polymerization of this compound

Living anionic polymerization offers excellent control over the molecular weight and polydispersity of the resulting poly(this compound). This method typically employs an anionic initiator at low temperatures to minimize side reactions, such as the formation of cyclic trimers. The use of a common ion salt, like sodium tetraphenylborate (NaBPh₄), can further suppress these side reactions and enhance the "living" characteristics of the polymerization.

Experimental Protocol

Materials:

-

n-Hexyl isocyanate (HIC) (monomer)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium naphthalene (Na-Naph) or Sodium diphenylmethane (NaDPM) (initiator)

-

Sodium tetraphenylborate (NaBPh₄) (additive)

-

Methanol (terminating agent)

-

Argon or Nitrogen gas, high purity

-

Standard Schlenk line and glassware

Procedure:

-

Purification of Reagents:

-

Dry n-hexyl isocyanate over CaH₂ and distill under reduced pressure.

-

Dry THF by refluxing over sodium/benzophenone ketyl until a persistent blue or purple color is obtained, then distill under an inert atmosphere.

-

-

Initiator Preparation:

-

Prepare the initiator solution (e.g., Na-Naph in THF) under an inert atmosphere. The concentration should be determined by titration.

-

-

Polymerization:

-

Assemble the reaction glassware under an inert atmosphere and cool to -98 °C using a liquid nitrogen/ethanol bath.

-

Add the desired amount of anhydrous THF to the reaction flask.

-

Introduce the calculated amount of NaBPh₄ to the THF.

-

Add the initiator solution (Na-Naph) to the reaction flask.

-

Slowly add the purified n-hexyl isocyanate monomer to the stirred initiator solution.

-

Allow the polymerization to proceed for the desired time (e.g., 20 minutes). The solution will become viscous as the polymer forms.

-

-

Termination:

-

Terminate the polymerization by adding a small amount of degassed methanol.

-

-

Isolation and Purification:

-

Warm the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the reaction solution into a large excess of a non-solvent, such as methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

-

Data Presentation

The following table summarizes the results of the anionic polymerization of n-hexyl isocyanate in the presence of NaBPh₄ in THF at -98 °C. The data demonstrates the linear relationship between the monomer-to-initiator ratio and the resulting polymer's molecular weight, a key characteristic of a living polymerization.[1]

| [NaBPh₄]₀/[Na-Naph]₀ | [HIC]₀/[Na-Naph]₀ | Time (min) | Mₙ (calcd) x 10⁻⁴ | Mₙ (obsd) x 10⁻⁴ | Mₙ/Mₙ | Polymer Yield (%) |

| 9.9 | 48.9 | 10 | 1.10 | 12.8 | 1.08 | 89 |

| 10.6 | 39.0 | 20 | 0.93 | 10.7 | 1.11 | 99 |

| 9.6 | 45.3 | 20 | 11.5 | 11.7 | 1.09 | 99 |

| 10.3 | 56.4 | 20 | 13.9 | 14.5 | 1.07 | 96 |

| 12.6 | 72.4 | 20 | 17.6 | 16.5 | 1.10 | 96 |

| 10.3 | 88.2 | 20 | 21.5 | 22.2 | 1.11 | 96 |

| 9.0 | 41.3 | 30 | 10.5 | 11.2 | 1.10 | 99 |

| 9.9 | 48.0 | 40 | 11.8 | 12.8 | 1.12 | 96 |

| 9.5 | 49.6 | 60 | 11.5 | 10.8 | 1.13 | 93 |

| 11.0 | 52.7 | 80 | 11.8 | 11.0 | 1.08 | 87 |

| 10.0 | 55.2 | 120 | 11.4 | 10.6 | 1.05 | 81 |

Mₙ and Mₙ/Mₙ were measured by SEC-LS in THF at 35 °C.

Experimental Workflow: Anionic Polymerization

Caption: Workflow for the living anionic polymerization of this compound.

Method 2: Coordination Polymerization of this compound

Coordination polymerization, often utilizing organotitanium(IV) catalysts, provides another route to well-defined poly(this compound).[2][3] This method can be performed at room temperature and allows for the synthesis of block copolymers by sequential monomer addition. The use of chiral initiators, such as a chiral half-titanocene complex, can induce the formation of helical polymers with a preferred screw-sense.

Experimental Protocol

Materials:

-

n-Hexyl isocyanate (HIC) (monomer)

-

Toluene, anhydrous

-

Chiral half-titanocene complex (e.g., [CpTiCl₂(O-(S)-2-Bu)]) (initiator)

-

Ethanol (terminating agent)

-

Acetonitrile (for precipitation)

-

Argon or Nitrogen gas, high purity

-

Standard Schlenk line and glassware

Procedure:

-

Purification of Reagents:

-

Dry n-hexyl isocyanate over CaH₂ and distill under reduced pressure.

-

Dry toluene by refluxing over CaH₂ and distill under an inert atmosphere.

-

-

Polymerization:

-

In a glovebox or under an inert atmosphere, dissolve the chiral half-titanocene complex in a minimal amount of anhydrous toluene in a reaction flask.

-

Add the purified n-hexyl isocyanate monomer to the initiator solution. For high yields, it is recommended to perform the polymerization in bulk or at a high monomer concentration to mitigate depolymerization.[4]

-

Stir the reaction mixture at room temperature for the desired time (e.g., 20 hours). The solution will become viscous.

-

-

Termination:

-

Terminate the polymerization by adding a small amount of ethanol.

-

-

Isolation and Purification:

-

Dilute the viscous solution with toluene.

-

Precipitate the polymer by adding the solution to a large excess of acetonitrile.

-

Collect the white polymer by filtration, wash with acetonitrile, and dry under vacuum for 24 hours.

-

Data Presentation

Experimental Workflow: Coordination Polymerization

Caption: Workflow for the coordination polymerization of this compound.

Characterization of Poly(this compound)

The synthesized poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution, and structure.

-

Size Exclusion Chromatography (SEC): Used to determine the number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the absence of monomer and side products.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer, such as the carbonyl group of the amide linkage.

-

Circular Dichroism (CD) Spectroscopy: For polymers synthesized with chiral initiators, CD spectroscopy can be used to confirm the presence of a preferred helical conformation.

Applications in Drug Development

The unique properties of poly(this compound) make it a promising material for various applications in drug development:

-

Drug Delivery: The rigid backbone of PHIC can be functionalized with drug molecules, and its amphiphilic block copolymers can self-assemble into micelles or vesicles for targeted drug delivery.

-

Chiral Separation: The helical structure of chiral PHIC makes it an excellent material for the stationary phase in chromatography columns for the separation of enantiomeric drug compounds.

-

Biomaterials: The biocompatibility of PHIC allows for its use in the development of scaffolds for tissue engineering and other biomedical implants.

By following these detailed protocols, researchers can synthesize well-defined poly(this compound) and explore its potential in a wide range of scientific and pharmaceutical applications.

References

Application Notes and Protocols for the Anionic Polymerization of Hexyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the anionic polymerization of n-hexyl isocyanate (HIC) to synthesize poly(n-hexyl isocyanate) (PHIC), a rigid-rod polymer with a helical conformation. The controlled synthesis of well-defined PHIC is crucial for its application in areas such as chiral recognition, optical switches, and as a scaffold in drug delivery systems. The following protocols are based on established living anionic polymerization techniques that allow for precise control over molecular weight and a narrow molecular weight distribution.

Introduction

Poly(n-hexyl isocyanate) is a well-studied polymer known for its stiff backbone, which forces the polymer chain into a helical structure. Anionic polymerization is a powerful method for synthesizing PHIC with a high degree of control over its molecular architecture. However, the polymerization of isocyanates is challenging due to a competing cyclotrimerization side reaction. The protocols outlined below utilize low temperatures and specific initiator systems to suppress this side reaction and achieve a living polymerization, enabling the synthesis of well-defined polymers.

Experimental Protocols

Materials and Reagents

-

n-Hexyl isocyanate (HIC): 97% purity or higher. Must be rigorously purified before use.

-

Tetrahydrofuran (THF): Anhydrous, <50 ppm water. Should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) under an inert atmosphere.

-

Initiator: Sodium naphthalenide (Na-Naph) or Sodium benzanilide (Na-BA). These are typically prepared in situ or stored under an inert atmosphere.

-

Additive: Sodium tetraphenylborate (NaBPh₄) (optional, but recommended for controlling the polymerization).

-

Quenching Agent: Degassed methanol.

-

Inert Gas: High-purity argon or nitrogen.

-

Drying Agent: Calcium hydride (CaH₂).

Purification of Reagents

n-Hexyl Isocyanate (HIC):

-

Dry HIC over calcium hydride (CaH₂) for at least 24 hours.

-

Distill the dried HIC under reduced pressure.

-

For high-purity requirements, perform a second distillation immediately before use.

Tetrahydrofuran (THF):

-

Reflux THF over sodium metal and benzophenone under an inert atmosphere until a persistent deep blue or purple color indicates the solution is anhydrous and oxygen-free.

-

Distill directly into the reaction vessel under an inert atmosphere.

Polymerization Procedure using Sodium Naphthalenide (Na-Naph) and NaBPh₄

This procedure is adapted from studies demonstrating controlled anionic polymerization of HIC.[1][2]

-

Apparatus Setup: Assemble an all-glass, flame-dried reaction apparatus equipped with a magnetic stirrer and maintained under a high-purity inert atmosphere (argon or nitrogen).

-

Solvent and Additive Addition: Introduce the desired amount of freshly distilled THF into the reaction vessel. If using, add sodium tetraphenylborate (NaBPh₄) to the THF and stir until dissolved.

-

Cooling: Cool the reaction vessel to -98 °C using a liquid nitrogen/methanol slush bath.

-

Initiation: Add the calculated amount of sodium naphthalenide (Na-Naph) initiator solution to the cooled THF solution.

-

Monomer Addition: Slowly add the purified n-hexyl isocyanate (HIC) monomer to the initiator solution with vigorous stirring. The reaction mixture will typically change color upon monomer addition and polymerization.

-

Polymerization: Allow the polymerization to proceed at -98 °C for the desired reaction time. Optimal polymerization times are typically short, around 10-20 minutes, to achieve high yields while minimizing side reactions.[1][2]

-